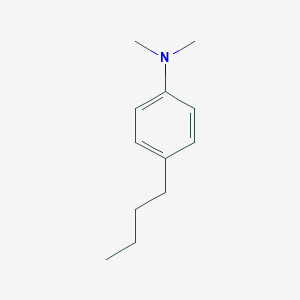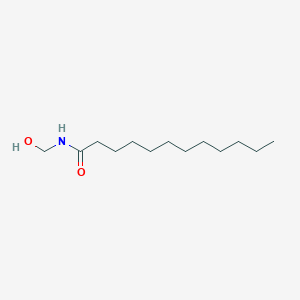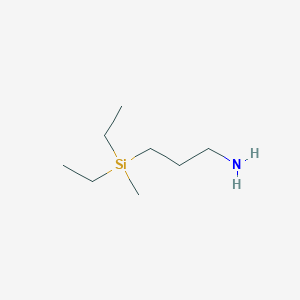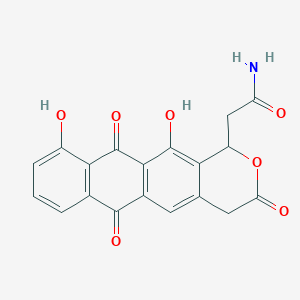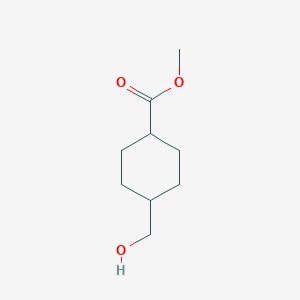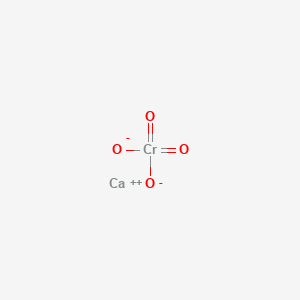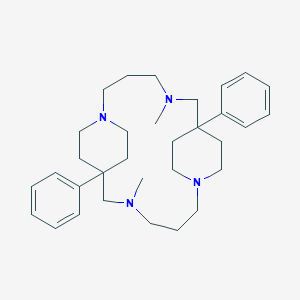
1,5,10,14-Tetraazatricyclo(14.2.2.2(sup 7,10))docosane, 5,14-dimethyl-7,16-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,10,14-Tetraazatricyclo(14.2.2.2(sup 7,10))docosane, 5,14-dimethyl-7,16-diphenyl- is a cyclic tetraamine compound that has been extensively studied for its potential applications in various fields of science. This compound is also known as cyclam and has been synthesized using different methods.
Mechanism Of Action
The mechanism of action of cyclam is not fully understood. However, it is known that cyclam can form stable complexes with metal ions, which can be used in various applications. Cyclam has also been shown to have potential anticancer properties, although the exact mechanism of action is still being studied.
Biochemical And Physiological Effects
Cyclam has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. It has been shown to have potential anticancer properties and has been studied for its potential applications in drug delivery systems. Cyclam has also been shown to have potential applications in radiopharmaceuticals and imaging agents.
Advantages And Limitations For Lab Experiments
Cyclam has several advantages for use in laboratory experiments. It is easy to synthesize, has low toxicity, and can form stable complexes with metal ions. However, cyclam can be difficult to purify and can be sensitive to moisture and air. It is also important to note that cyclam is not soluble in water, which can limit its applications in certain experiments.
Future Directions
There are several future directions for the study of cyclam. One potential direction is the development of new synthesis methods that can produce cyclam with higher yield and purity. Another direction is the study of the mechanism of action of cyclam, particularly its potential anticancer properties. Cyclam can also be studied for its potential applications in drug delivery systems and radiopharmaceuticals. Finally, the development of new applications for cyclam in various fields of science is an exciting area of research.
Conclusion:
In conclusion, 1,5,10,14-Tetraazatricyclo(14.2.2.2(sup 7,10))docosane, 5,14-dimethyl-7,16-diphenyl- is a cyclic tetraamine compound that has been extensively studied for its potential applications in various fields of science. This compound has been synthesized using different methods and has been shown to have low toxicity and potential anticancer properties. Cyclam can form stable complexes with metal ions and has been used as a ligand for metal ions in coordination complexes. Cyclam has several advantages for use in laboratory experiments, although it can be difficult to purify and can be sensitive to moisture and air. Finally, there are several future directions for the study of cyclam, including the development of new synthesis methods and the study of its potential applications in drug delivery systems and radiopharmaceuticals.
Synthesis Methods
Cyclam can be synthesized using various methods, including the reduction of cyclotriphosphazene, the reaction of ethylenediamine with glyoxal, and the reaction of 1,2-diaminocyclohexane with formaldehyde. The most common method for synthesizing cyclam is the reaction of 1,2-diaminocyclohexane with formaldehyde in the presence of a catalyst. This method produces cyclam with high yield and purity.
Scientific Research Applications
Cyclam has been extensively studied for its potential applications in various fields of science, including chemistry, biology, and medicine. In chemistry, cyclam has been used as a ligand for metal ions in coordination complexes. In biology, cyclam has been used as a chelating agent for radiopharmaceuticals. In medicine, cyclam has been studied for its potential applications in cancer treatment and drug delivery systems.
properties
CAS RN |
13073-11-5 |
|---|---|
Product Name |
1,5,10,14-Tetraazatricyclo(14.2.2.2(sup 7,10))docosane, 5,14-dimethyl-7,16-diphenyl- |
Molecular Formula |
C32H48N4 |
Molecular Weight |
488.7 g/mol |
IUPAC Name |
5,14-dimethyl-7,16-diphenyl-1,5,10,14-tetrazatricyclo[14.2.2.27,10]docosane |
InChI |
InChI=1S/C32H48N4/c1-33-19-9-21-35-25-17-32(18-26-35,30-13-7-4-8-14-30)28-34(2)20-10-22-36-23-15-31(27-33,16-24-36)29-11-5-3-6-12-29/h3-8,11-14H,9-10,15-28H2,1-2H3 |
InChI Key |
SNQJIVDYNRPYBP-UHFFFAOYSA-N |
SMILES |
CN1CCCN2CCC(CC2)(CN(CCCN3CCC(C1)(CC3)C4=CC=CC=C4)C)C5=CC=CC=C5 |
Canonical SMILES |
CN1CCCN2CCC(CC2)(CN(CCCN3CCC(C1)(CC3)C4=CC=CC=C4)C)C5=CC=CC=C5 |
Other CAS RN |
13073-11-5 |
synonyms |
5,14-Dimethyl-7,16-diphenyl-1,5,10,14-tetraazatricyclo[14.2.2.27,10]docosane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



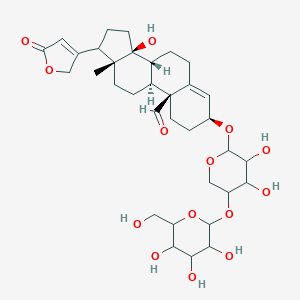
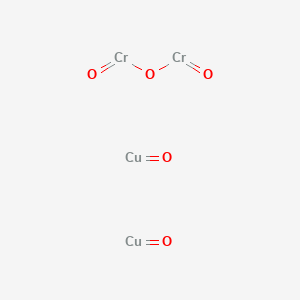
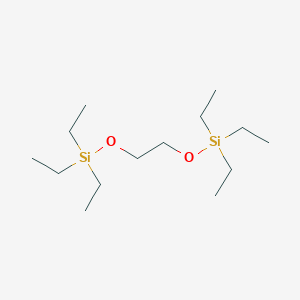
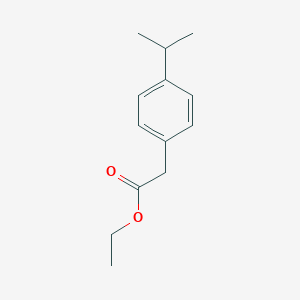
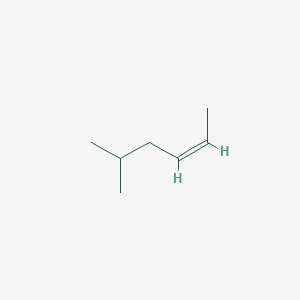
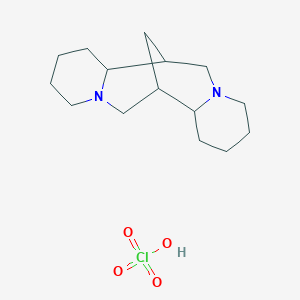
![1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B77207.png)
